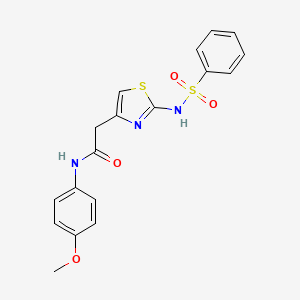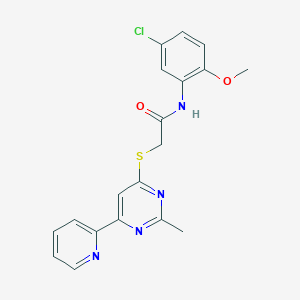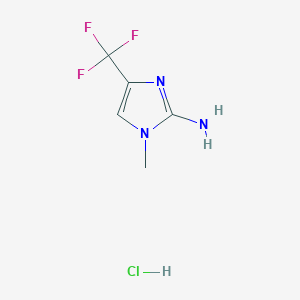
N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as MPTAT, is a synthetic compound that has been widely used in scientific research. MPTAT is a thiazole-based compound that has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
- Derivatives of this compound, particularly those incorporating a sulfonamide thiazole moiety, have been synthesized and tested for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, indicating potential applications in epilepsy and seizure disorders (Farag et al., 2012).
Antimicrobial Properties
- Studies have explored the antimicrobial efficacy of novel heterocyclic compounds incorporating a sulfamoyl moiety, including thiazole derivatives. These compounds showed promising antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Darwish et al., 2014).
Anticancer and Antiviral Activities
- Certain derivatives have demonstrated selective inhibition of leukemia cell lines and significant activity against viruses like Tacaribe virus strain, showcasing their potential in cancer and antiviral therapies (Havrylyuk et al., 2013).
Antioxidant and Anti-inflammatory Uses
- Some derivatives have shown promising antioxidant and anti-inflammatory activities, making them potential candidates for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Inhibition of Human Adenosine A3 Receptors
- Derivatives of this compound have been evaluated as selective antagonists for human adenosine A3 receptors. These compounds could be significant in managing conditions like inflammation and cancer (Jung et al., 2004).
Inhibition of Glutaminase
- Derivatives like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as inhibitors of glutaminase, potentially useful in cancer therapy (Shukla et al., 2012).
Investigation for Toxicity Assessment
- Certain derivatives have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their broad therapeutic potential (Faheem, 2018).
Potential COVID-19 Drug Application
- Research has also explored the use of sulfonamide derivatives, including those related to N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, as potential drugs against COVID-19, highlighting their relevance in current global health challenges (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-15-9-7-13(8-10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSIUJDIZRAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)


![2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2846776.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2846778.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2846779.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2846786.png)


